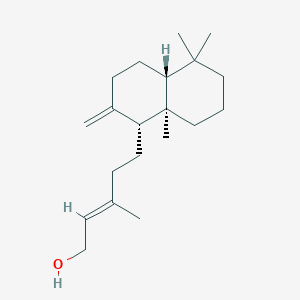
(-)-Ent-copalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-ent-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (+)-copalol.
Applications De Recherche Scientifique
Total Synthesis and Analytical Techniques
The total synthesis of both enantiomers of copalol has been achieved via the optical resolution of a racemic diol, which is a general synthetic intermediate for drimane sesquiterpenes and labdane diterpenes. This process involves esterification, PDC-oxidation, and subsequent β-elimination leading to optically active enones, which are then converted into (+)-copalol and (−)-copalol through a series of reactions including Sakurai reaction, Wittig methylenation, Wacker oxidation, Horner–Emmons reaction, and DIBAL-H reduction (Toshima, Oikawa, Toyomasu, & Sassa, 2000). Additionally, a reliable validated high-performance liquid chromatography-photodiode array detection (HPLC-PDA) method has been developed for the quantification of various terpenes including ent-copalol in Copaifera oleoresins, highlighting its importance in natural product research and potential therapeutic applications (Carneiro, Bastos, Veneziani, Santos, & Ambrósio, 2022).
Biological Activities and Potential Applications
The substrate specificity of Rv3378c, an enzyme from Mycobacterium tuberculosis, has been studied, and it was found that it can convert labdadienyl diphosphates into compounds including ent-copalol. This enzymatic activity suggests potential applications in studying natural diterpenes and understanding their roles in biological systems, such as in the pathogenicity of M. tuberculosis where diterpenoids like ent-copalol could impair phagocyte function (Hoshino, Nakano, Ootsuka, Shinohara, & Hara, 2011). The antitrypanosomal activity of various compounds including a diterpene and lignans isolated from Aristolochia cymbifera has been investigated, revealing that compounds like copalic acid (related to ent-copalol) exhibit significant activity against Trypanosoma cruzi, suggesting potential therapeutic applications for ent-copalol and related compounds (Sartorelli, Carvalho, Reimão, Lorenzi, & Tempone, 2010).
Propriétés
Nom du produit |
(-)-Ent-copalol |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |
Clé InChI |
NERNKRPBSOBEHC-PGHZQYBFSA-N |
SMILES isomérique |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canonique |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonymes |
copalol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



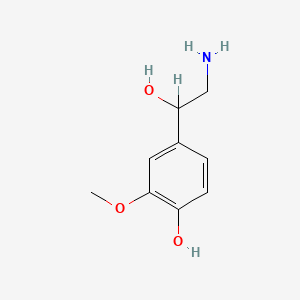

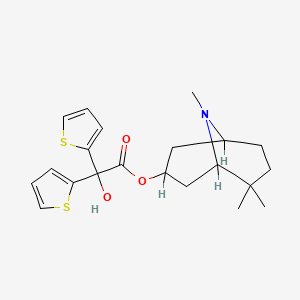
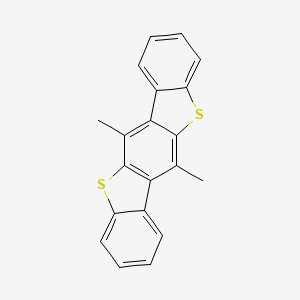

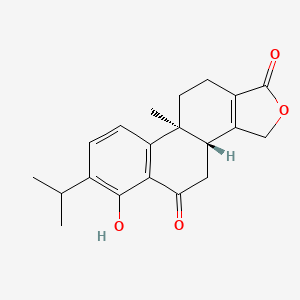
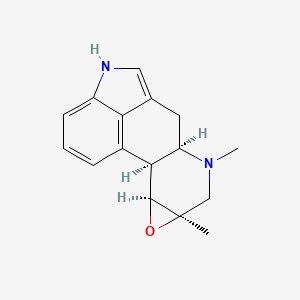
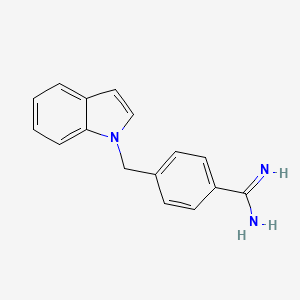
![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)



![3-[5-(4-Fluorophenyl)-1-(2-furanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1208994.png)
![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)